![molecular formula C22H16N6OS2 B2543917 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 690645-00-2](/img/structure/B2543917.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is further modified with a phenyltetrazole group, indicating its potential for biological activity, given the known properties of benzothiazoles and tetrazoles in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzothiazole derivatives typically involves the reaction of an aminophenyl precursor with a sulfur-containing compound. For instance, in the synthesis of 2-(4-aminophenyl)benzothiazole derivatives, 4-aminobenzoic acid is reacted with 2-aminothiophenol in polyphosphoric acid, followed by acetylation and further reactions with heterocyclic thiol derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, such as the use of aminophenyl benzothiazole structures as pharmacophoric groups and subsequent reactions with sulfur-containing reagents.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is known to interact with various biological targets. The additional phenyltetrazole group in the compound of interest could potentially enhance these interactions due to the tetrazole ring's resemblance to the carboxylate group, a common feature in bioactive molecules .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including acetylation and reactions with different heterocyclic thiol derivatives. These reactions are often carried out in the presence of bases such as potassium carbonate and solvents like DMF . The presence of the sulfanylacetamide group in the compound suggests that it could also participate in reactions typical of thiols and amides, such as nucleophilic substitutions or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their functional groups. The presence of the sulfanylacetamide group is likely to increase the compound's polarity and potentially its solubility in polar solvents. The phenyltetrazole group could contribute to the acidity of the compound, as tetrazoles are known to be acidic. The spectral data, such as EI-MS, IR, and NMR, would provide detailed insights into the structure and purity of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Application : The compound has been synthesized as part of a group of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing potential antitumor activity. This was observed in vitro against multiple human tumor cell lines derived from different neoplastic diseases. For example, compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide exhibited notable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antifungal Activity
- Application : The compound's derivatives have been synthesized and evaluated for their antifungal properties. For instance, tetrazole derivatives containing benzothiazole showed significant sensitivity against various moulds and demonstrated high cell growth inhibition against the yeast Candida albicans (Łukowska-Chojnacka et al., 2016).
Antimicrobial and Hemolytic Agents
- Application : N-substituted derivatives of this compound were synthesized and screened for antimicrobial and hemolytic activity. Some of these derivatives were found to be active against selected microbial species, potentially offering a new avenue for developing antimicrobial agents (Rehman et al., 2016).
Anticonvulsant Evaluation
- Application : The compound's derivatives have also been studied for their anticonvulsant properties. In one study, a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide compounds were synthesized and evaluated, with some showing significant anticonvulsant activity (Nath et al., 2021).
Synthesis of Novel Heterocyclic Compounds
- Application : The compound has been used as a precursor in the synthesis of novel heterocyclic compounds, potentially expanding its applications in medicinal chemistry (Deshmukh et al., 2011).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS2/c29-20(14-30-22-25-26-27-28(22)17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-18-8-4-5-9-19(18)31-21/h1-13H,14H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNPYXFDSFGIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


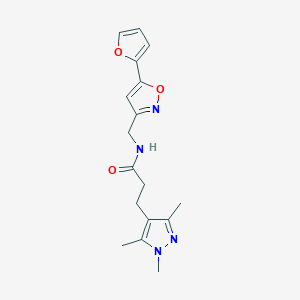
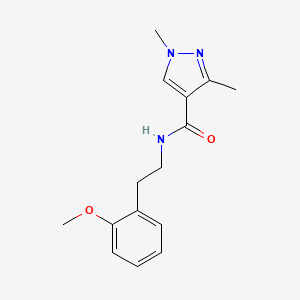
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)
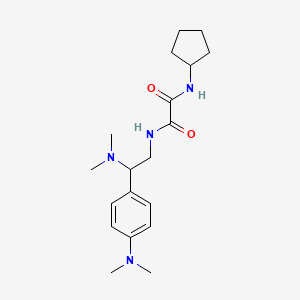
![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)
![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)

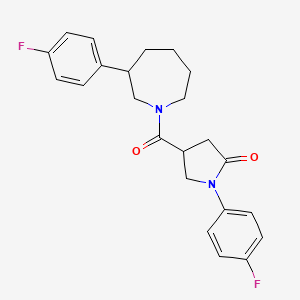
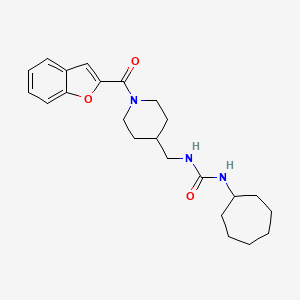
![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)